molecular formula C24H18N6O2 B10960497 2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10960497
M. Wt: 422.4 g/mol
InChI Key: ZECXJFHJKLQQTJ-UHFFFAOYSA-N
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Description

2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves a multi-step process. The starting materials often include 6-methoxy-2-naphthol, phenylhydrazine, and various reagents for cyclization and functional group transformations. The reaction conditions may involve:

    Condensation Reactions: Initial condensation of 6-methoxy-2-naphthol with formaldehyde to form the naphthylmethyl ether intermediate.

    Cyclization: The intermediate undergoes cyclization with phenylhydrazine to form the pyrazole ring.

    Triazole Formation: Further reaction with triazole-forming reagents under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogenation or alkylation reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amine derivative.

Scientific Research Applications

2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C24H18N6O2

Molecular Weight

422.4 g/mol

IUPAC Name

4-[(6-methoxynaphthalen-2-yl)oxymethyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C24H18N6O2/c1-31-19-9-7-17-12-20(10-8-16(17)11-19)32-14-22-27-24-21-13-26-30(18-5-3-2-4-6-18)23(21)25-15-29(24)28-22/h2-13,15H,14H2,1H3

InChI Key

ZECXJFHJKLQQTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)OCC3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6

Origin of Product

United States

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